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molecular formula C2H2ClF3O2S B167559 2,2,2-Trifluoroethanesulfonyl chloride CAS No. 1648-99-3

2,2,2-Trifluoroethanesulfonyl chloride

Cat. No. B167559
M. Wt: 182.55 g/mol
InChI Key: CXCHEKCRJQRVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091230B2

Procedure details

The CF3CH2SO2NH2 was prepared by cooling a solution of commercially available CF3CH2SO2Cl (0.6 ml, 1 eq) in CH2Cl2 to 0° C. NH4OH (0.75 ml, 14.8 N, 2 eq) was then added dropwise. The mixture was allowed to warm to room temperature overnight. The reaction was diluted with water and extracted three times with CH2Cl2. The combined organic layers were dried with Na2SO4 and concentrated. The sulfonamide was used without further purification.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][S:6](Cl)(=[O:8])=[O:7])([F:4])([F:3])[F:2].[NH4+:10].[OH-]>C(Cl)Cl.O>[C:1]([CH2:5][S:6]([NH2:10])(=[O:8])=[O:7])([F:4])([F:3])[F:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(F)(F)(F)CS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The sulfonamide was used without further purification

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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